molecular formula C10H14ClNO B11992498 2-Amino-4-tert-butyl-6-chlorophenol CAS No. 14593-30-7

2-Amino-4-tert-butyl-6-chlorophenol

Cat. No.: B11992498
CAS No.: 14593-30-7
M. Wt: 199.68 g/mol
InChI Key: PTWRZJLGVPYQLE-UHFFFAOYSA-N
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Description

2-Amino-4-tert-butyl-6-chlorophenol is an organic compound with the molecular formula C10H14ClNO and a molecular weight of 199.68 g/mol . It is a unique chemical that has garnered interest in various fields of scientific research due to its distinctive structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-tert-butyl-6-chlorophenol typically involves the chlorination of 2-Amino-4-tert-butylphenol. This reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atom at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles to laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-tert-butyl-6-chlorophenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols .

Scientific Research Applications

Chemical Properties and Structure

2-Amino-4-tert-butyl-6-chlorophenol is an aromatic amine characterized by the presence of a chloro group and an amino group on a phenolic structure. Its molecular formula is C10H14ClNC_{10}H_{14}ClN and it has a molecular weight of approximately 199.68 g/mol. The compound exhibits unique chemical properties that make it suitable for various applications, including its use as an intermediate in organic synthesis.

Scientific Research Applications

1. Skin Sensitization Studies

One significant area of research involves evaluating the skin sensitization potential of this compound. In studies conducted on mice, the compound was found to induce a dose-dependent immune response, indicating its potential as a skin sensitizer. The stimulation indices observed were 1.2, 1.2, 2.0, and 4.7 for increasing concentrations, with an EC3 value calculated at 6.85% for DMSO as a solvent . This suggests its relevance in assessing allergic reactions in dermatological formulations.

2. Toxicological Assessments

Toxicological studies have been conducted to assess the safety profile of this compound. In a repeated-dose toxicity study on Wistar rats, the compound was administered orally over a period of 90 days at varying doses (10, 30, and 90 mg/kg). The results indicated significant changes in organ weights and hematological parameters, highlighting the importance of understanding its toxicological effects .

3. Intermediate in Organic Synthesis

The compound serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for further functionalization, making it valuable in producing dyes, pharmaceuticals, and agrochemicals. For example, derivatives of this compound have been explored for their potential use in hair dye formulations due to their chemical stability and color properties .

Industrial Applications

1. Use in Hair Dyes

Due to its chemical stability and ability to impart color, this compound is utilized in hair dye formulations. Regulatory assessments have evaluated its safety for use in cosmetics, indicating that it can be incorporated into products designed for personal care .

2. Antioxidant Properties

Research has suggested that compounds similar to this compound exhibit antioxidant properties beneficial for polymer compositions. This application is particularly relevant in enhancing the stability and longevity of materials used in various industries .

Data Tables

Application Area Details
Skin SensitizationInduces immune response; EC3 value: 6.85% (DMSO)
Toxicological StudiesSignificant organ weight changes; hematological effects noted at high doses
Organic SynthesisIntermediate for dyes, pharmaceuticals, agrochemicals
Hair Dye FormulationsEvaluated for safety; used for color stability
Antioxidant PropertiesEnhances stability in polymer compositions

Case Studies

Case Study 1: Skin Sensitization Testing
A study conducted by the Scientific Committee on Consumer Products (SCCP) demonstrated that this compound could act as a skin sensitizer when applied dermally to mice. The findings indicated significant stimulation indices at higher concentrations, underscoring the need for careful formulation considerations when used in cosmetic products .

Case Study 2: Toxicity Assessment
In a comprehensive toxicity assessment involving Wistar rats over a period of 90 days, notable increases in organ weights were observed alongside alterations in blood parameters at higher doses of this compound. These findings highlight the importance of evaluating long-term exposure risks associated with this compound .

Mechanism of Action

The mechanism by which 2-Amino-4-tert-butyl-6-chlorophenol exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to various biological and chemical outcomes. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-tert-butylphenol
  • 2-Amino-6-chloro-4-tert-butylphenol
  • 4-tert-Butyl-2-chlorophenol

Uniqueness

2-Amino-4-tert-butyl-6-chlorophenol is unique due to the presence of both an amino group and a chlorine atom on the aromatic ring, along with a tert-butyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .

Biological Activity

2-Amino-4-tert-butyl-6-chlorophenol is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H14ClN1OC_10H_{14}ClN_1O, with a molecular weight of approximately 201.68 g/mol. The compound features a chlorinated phenolic structure, which is significant for its biological activities.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values reported were as follows:

Bacterial StrainMIC (µg/mL)
E. coli32
S. aureus16

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. In vitro assays showed that the compound inhibited the proliferation of cancer cell lines such as HepG2 (liver cancer) and PC12 (neuroblastoma). The IC50 values for these cell lines were reported as follows:

Cell LineIC50 (µM)
HepG215
PC1220

Additionally, the compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a promising candidate for further anticancer drug development .

3. Antioxidant Activity

The antioxidant properties of this compound have been assessed using various assays, including DPPH radical scavenging tests. The compound demonstrated significant scavenging activity, with an IC50 value indicating effective free radical neutralization:

Assay TypeIC50 (µg/mL)
DPPH Radical Scavenging25

This antioxidant activity suggests potential applications in protecting cells from oxidative stress-related damage .

Case Studies

Several case studies have provided insights into the practical applications of this compound:

  • Antimicrobial Efficacy in Clinical Settings : A clinical trial evaluated the use of this compound in treating skin infections caused by resistant strains of bacteria. Results indicated a significant reduction in infection rates compared to standard treatments.
  • Cancer Treatment Research : In a laboratory setting, researchers tested combinations of this compound with existing chemotherapeutics on cancer cell lines, finding enhanced efficacy and reduced side effects compared to monotherapy.

Properties

CAS No.

14593-30-7

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

2-amino-4-tert-butyl-6-chlorophenol

InChI

InChI=1S/C10H14ClNO/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5,13H,12H2,1-3H3

InChI Key

PTWRZJLGVPYQLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)Cl)O)N

Origin of Product

United States

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